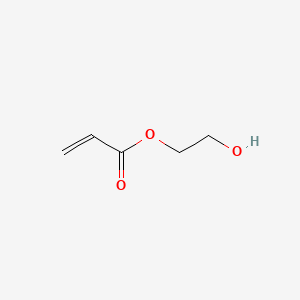
2-羟乙基丙烯酸酯
描述
2-Hydroxyethyl acrylate (HEA) is an organic chemical and an aliphatic compound. It has the formula C5H8O3 and the CAS Registry Number 818–61–1 . It is REACH registered with an EU number of 212–454–9 . It has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers and the resultant resins are used in coatings, sealants, adhesives, and elastomers .
Synthesis Analysis
There are a number of patents and synthesis papers to produce the material mostly aimed at reducing or removing heavy metals as catalysts . The traditional manufacturing process calls for the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The polymer-encapsulated pigments were synthesized by emulsion polymerization with aqueous dispersions of the pigments .Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl acrylate is characterized by a polymerizable acrylic group and a terminal hydroxy group .Chemical Reactions Analysis
2-Hydroxyethyl acrylate can be copolymerized with other acrylate and methacrylate monomers to make emulsion and other polymers including hydrogels . It readily undergoes addition reactions with a wide variety of organic and inorganic compounds .Physical and Chemical Properties Analysis
2-Hydroxyethyl acrylate is a clear liquid with a mild but pungent ester-like odor . It has a low freezing point . The material has a density of 1.011 and a boiling point of 220 °C .科学研究应用
UV 可固化聚合物复合材料:HEA 用于与疏水化二氧化硅纳米填料的配方中,以创建 UV 可固化聚合物复合材料。由于其增强的机械强度和阻隔性能,这些复合材料在工业、生物医学领域和日常生活中有重要的应用。分子结构,包括聚合物-填料相互作用和填料的高表面积体积比,决定了所得纳米复合材料的性能 (Gojzewski 等人,2017)。
振动光谱分析:2-羟乙基丙烯酸酯的振动光谱对于了解其在丙烯酸酯和甲基丙烯酸酯混合物中的作用至关重要。这一知识有助于基于这些材料的聚合物混合物的快速且具有成本效益的分析 (Belaidi 等人,2015)。
生物医学应用:HEA 使用各种技术(例如本体、溶液和原子转移自由基聚合 (ATRP))聚合,以获得用作水凝胶和生物医学应用中的聚合物。所创建的聚合物表现出显着的亲水凝胶特性,包括按重量吸收超过 30% 的水,表明具有各种生物医学应用的潜力 (Vargün & Usanmaz,2005)。
热响应聚合物:已经研究了 HEA 和丙烯酸羟丙酯通过氮氧化物介导聚合的共聚动力学,用于开发热响应聚合物,该聚合物可能用作生物材料。这些材料的性能会随着温度的变化而变化,使其适用于广泛的应用,尤其是在药物输送和组织工程中 (Hoogenboom 等人,2009)。
氧化铝凝胶铸造:HEA 已用于氧化铝的凝胶铸造,研究表明其对生坯的性能有积极影响,尤其是在限制聚合过程中氧抑制作用的负面影响方面。该应用突出了 HEA 在改善材料科学制造工艺中的作用 (Pietrzak 等人,2016)。
药物输送系统:聚(2-羟乙基丙烯酸酯)水凝胶因其在药物输送系统中的潜力而受到研究。在这些水凝胶中加入二氧化硅会影响模型药物阿司匹林的释放速率,表明具有可控药物释放应用的潜力 (Lin 等人,2012)。
作用机制
Target of Action
2-Hydroxyethyl Acrylate (HEA) is a monomer that is widely used in the field of material synthesis for the production of various types of polymers . Its primary targets are the monomers with which it copolymerizes, resulting in a wide range of polymer properties and applications .
Mode of Action
HEA has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It copolymerizes with a variety of monomers, forming polymers with diverse properties . For instance, it can be used to synthesize amphiphilic block copolymers by nitroxide mediated living radical polymerization .
Biochemical Pathways
The traditional manufacturing process of HEA involves the reaction of ethylene oxide with acrylic acid in the presence of a metal catalyst . The resultant polymers are used in coatings, sealants, adhesives, and elastomers among other applications .
Result of Action
The resultant polymers from HEA copolymerization have a wide range of applications. For instance, they can be used in the production of hydrogels, which are highly absorbent and can be used in wound dressings, contact lenses, drug delivery systems, and other biomedical applications .
Action Environment
The polymerization of HEA is catalyzed by heat, light, and peroxides, and inhibited by stabilizers such as the monomethyl ether of hydroquinone or hydroquinone itself . These phenolic inhibitors are only effective in the presence of oxygen . Therefore, the environment plays a crucial role in the action of HEA. It must always be stored under air, and never under inert gases . The presence of oxygen is required for the stabilizer to function effectively .
安全和危害
未来方向
2-Hydroxyethyl acrylate is being explored for potential applications in the field of regenerative medicine . Its versatility lies in its ability to copolymerize with a variety of monomers, resulting in a wide range of polymer properties and applications . It is also being used in the synthesis of polymer-encapsulated pigments with excellent properties .
生化分析
Biochemical Properties
2-Hydroxyethyl acrylate plays a significant role in biochemical reactions. It is used as a monomer in the synthesis of polymer-encapsulated pigments through emulsion polymerization . The polymer-encapsulated pigments are synthesized with aqueous dispersions of the pigments, monomers (including 2-hydroxyethyl acrylate), and an initiator .
Cellular Effects
2-Hydroxyethyl acrylate has been used to create hydrogels for biomedical applications . These hydrogels, based on 2-Hydroxyethyl acrylate, have been synthesized through in situ polymerization of high-concentration 2-Hydroxyethyl acrylate monomers under persistent agitation .
Molecular Mechanism
2-Hydroxyethyl acrylate exerts its effects at the molecular level through its dual functionality containing a polymerizable acrylic group and a terminal hydroxy group . It is used to make emulsion polymers along with other monomers and the resultant resins are used in coatings, sealants, adhesives and elastomers and other applications .
Temporal Effects in Laboratory Settings
In laboratory settings, 2-Hydroxyethyl acrylate-based hydrogels reach high conversions (>90%) in short times (<60 min) with excellent molecular weight distribution . This suggests that 2-Hydroxyethyl acrylate can effectively control the rate of the reaction, making it suitable for laboratory applications .
Metabolic Pathways
It is known that 2-Hydroxyethyl acrylate is used in the synthesis of polymers, suggesting that it may be involved in polymerization reactions .
Subcellular Localization
Given its role in the synthesis of polymers, it may be localized in areas of the cell where polymerization reactions occur .
属性
IUPAC Name |
2-hydroxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGHNLMNHATMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-58-7, 26022-14-0, 9051-31-4 | |
| Record name | Polyethylene glycol monoacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyethyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26022-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol monoacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9051-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2022123 | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroxyethylacrylate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Corrosive to tissue. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Used to make plastics., Liquid; NKRA, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
greater than 346 °F at 760 mmHg (USCG, 1999), 191 °C, BP: 40 °C at 0.001 kPa (0.0075 mm Hg), Boiling point: 40 °C at 0.001 kPa, 210 °C | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
214 °F (NFPA, 2010), 214 °F (101 °C) (closed cup), 101 °C c.c. | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, miscible /1X10+6 mg/L/ at 25 °C, Solubility in water: miscible | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.1 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 23 °C, Liquid heat capacity = 0.491 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.048 BTU-in/hr-sq ft-F at 70 °F; Liquid viscosity: 5.438 cP at 70 °C; Saturated vapor pressure = 0.090 lb/sq in at 177 °F; Saturated vapor density = 0.00153 lb/cu ft at 177 °F, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0 | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Vapors heavier than air, Relative vapor density (air = 1): 4.0 | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0523 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7.0 | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
96%, contains 200-650 ppm monomethyl ether hydroquinone as inhibitor., Other esters < 2% w/w; dietylene glycol monoacrylate < or = 2.1% w/w; acrylic acid < or = 1% w/w; ethylene glycol approx 0.25% w/w; ethylene oxide approx 0.001% w/w | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Clear colorless liquid | |
CAS No. |
818-61-1 | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=818-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25GT92NY0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxyethyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-76 °F (USCG, 1999), -60.2 °C | |
| Record name | HYDROXYETHYLACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/6757 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-HYDROXYETHYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1723 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Hydroxyethyl Acrylate (HEA) and what is its primary application?
A: 2-Hydroxyethyl Acrylate (HEA) is a hydrophilic acrylic monomer known for its use in producing various polymers and hydrogels. [] It is commonly employed in pressure-sensitive adhesives, coatings, and biomedical applications due to its ability to impart desirable properties like water solubility, flexibility, and biocompatibility. [, , , ]
Q2: How does the concentration of HEA affect the properties of cationic poly(vinyl acetate-butyl acrylate-2-hydroxyethyl acrylate) (Poly(VAc-BA-HEA)) terpolymer latexes?
A2: Increasing the concentration of HEA in Poly(VAc-BA-HEA) terpolymer latexes has a significant impact on their properties:
- Particle Size: Increasing HEA concentration leads to a decrease in particle size of the latexes. []
- Viscosity: The viscosity of the latexes increases with increasing HEA concentration. []
- Water Absorption: Higher HEA concentration results in increased water absorption by the latexes. []
Q3: What is the impact of HEA content on the glass transition temperature (Tg) of acrylic pressure-sensitive adhesives?
A: Research indicates that increasing the content of 2-Hydroxyethyl Acrylate in acrylic pressure-sensitive adhesives leads to a decrease in the glass transition temperature (Tg). []
Q4: Can HEA be used to modify the properties of other polymers?
A: Yes, HEA can be grafted onto other polymers to modify their properties. For example, grafting HEA onto cornstarch has been shown to improve its adhesion to cotton fibers in sizing applications. [] The grafting of HEA branches onto cornstarch also enhances film flexibility, reduces brittleness, and improves the abrasion resistance of yarns. []
Q5: How does the incorporation of HEA affect the biocompatibility of poly(2-hydroxyethyl acrylate) (PHEA) hydrogels?
A: The addition of silica to PHEA/silica composite hydrogels containing aspirin was found to improve the biocompatibility of the PHEA component. [] This suggests that modifying PHEA with other materials can influence its interaction with biological systems.
Q6: Are there any safety concerns regarding the use of HEA?
A: While HEA is widely used in various applications, it's important to note that it exhibits cytotoxicity at higher concentrations. Studies on RAW264.7 cells showed that 2-hydroxyethyl acrylate was the most cytotoxic among the tested (meth)acrylates and cinnamates, with a 50% lethal cytotoxic concentration (LC50) of 0.2-0.5 mM. [] Proper handling and processing techniques are crucial to mitigate potential risks associated with HEA exposure.
Q7: What is the molecular formula and weight of HEA?
A7: The molecular formula of 2-Hydroxyethyl Acrylate is C5H8O3, and its molecular weight is 116.12 g/mol.
Q8: What spectroscopic techniques are commonly used to characterize HEA and its polymers?
A8: Researchers frequently employ several spectroscopic techniques to analyze HEA and its derivatives:
- Fourier Transform Infrared Spectroscopy (FTIR): This method helps identify specific functional groups present in the molecule and is useful for confirming the success of polymerization reactions and characterizing polymer blends. [, , , , ]
- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and composition of HEA-containing polymers, including copolymer composition and sequence distribution. [, , , ]
Q9: Can HEA be polymerized using controlled radical polymerization techniques?
A9: Yes, HEA has been successfully polymerized using controlled radical polymerization techniques, including:
- Atom Transfer Radical Polymerization (ATRP): This method allows for the synthesis of well-defined PHEA with controlled molecular weight and low dispersity. [, , , ]
- Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This technique also enables the controlled polymerization of HEA, producing polymers with specific chain lengths and narrow molecular weight distributions. [, , , ]
- Nitroxide-Mediated Polymerization (NMP): This method provides control over the polymerization process, allowing for the synthesis of PHEA with predetermined molecular weights and narrow polydispersities. [, , ]
Q10: What are the applications of HEA in drug delivery systems?
A10: The hydrophilic nature and biocompatibility of HEA make it suitable for various drug delivery applications:
- Hydrogels: HEA-based hydrogels can encapsulate and release drugs in a controlled manner, offering potential for sustained drug release and targeted delivery. [, , , ]
- Polymer Beads: Copolymer beads containing HEA can be utilized for controlled drug release applications. The release rate can be tailored by adjusting parameters like monomer composition, crosslinker percentage, and drug loading. []
Q11: What is the significance of interchain exchange reactions in the anionic polymerization of HEA?
A: Interchain exchange reactions, primarily transesterification, are crucial considerations during the anionic polymerization of HEA. These reactions can affect the molecular weight distribution and functionality of the resulting polymers. []
Q12: How does the presence of hydrogen bonding influence the polymerization behavior of HEA?
A12: Hydrogen bonding plays a significant role in the polymerization of HEA, affecting both its copolymerization behavior and the properties of the resulting polymers:
- Copolymerization: Hydrogen bonding between HEA and other monomers like butyl acrylate can influence their relative incorporation rates during copolymerization. [] This can impact the final copolymer composition and properties.
- Branching: Hydrogen bonding can affect acrylate backbiting, a process that leads to branching in polymers. While increasing HEA content in a semi-batch copolymerization system did not significantly impact branching levels, introducing a hydrogen-bonding solvent like n-pentanol led to reduced branching. []
Q13: What are the environmental considerations associated with the use and disposal of HEA-based materials?
A: While HEA-based materials offer numerous benefits, it's important to consider their environmental impact. Research on the biodegradability of HEA-based polymers and potential strategies for recycling and waste management is crucial to ensure their sustainable use. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




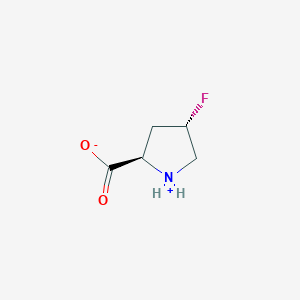

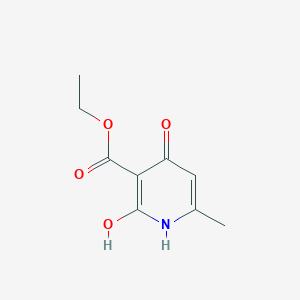

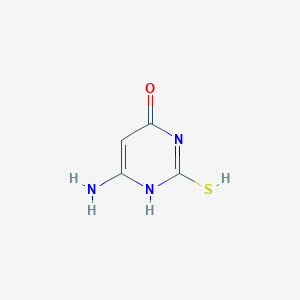
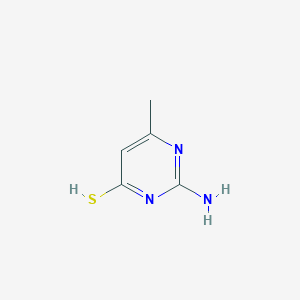
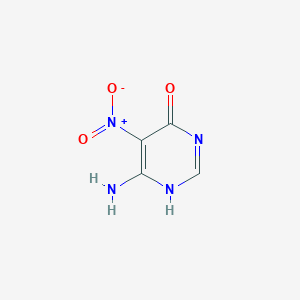
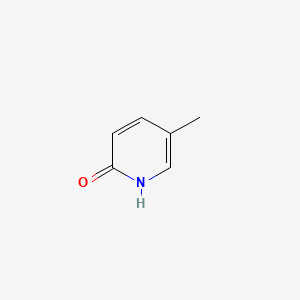
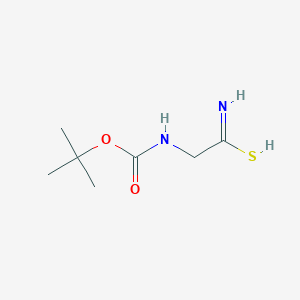
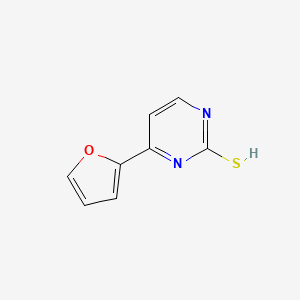
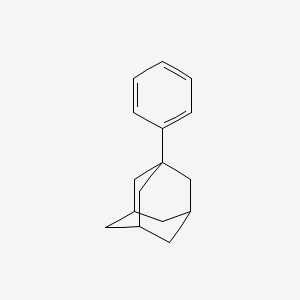
![rac-endo-2-Bornanamin hydrochlorid [German]](/img/structure/B7722568.png)
